Dorsomorphin
Overview
Description
Mechanism of Action
Mode of Action
Dorsomorphin acts as a potent and reversible ATP-competitive inhibitor of AMPK . This indicates specificity for SMAD-dependent signaling .
Result of Action
This compound has several effects at the molecular and cellular levels. It promotes differentiation of cardiomyocytes from mouse and human pluripotent stem cells . It also suppresses osteogenic differentiation of osteoblasts from human mesenchymal cells . In addition, it has been found to inhibit tumor cell proliferation and induce apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound has been shown to block the stimulation of HAMP expression either by iron or by the pro-inflammatory cytokine interleukin 6 (IL-6) . .
Biochemical Analysis
Biochemical Properties
Dorsomorphin plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It is a potent and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a conserved cellular energy sensor that regulates metabolic processes such as glucose uptake, fatty acid oxidation, and glycolysis . Additionally, this compound inhibits BMP signaling by targeting BMP type I receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of Smad 1/5/8 . These interactions highlight the compound’s ability to modulate critical signaling pathways involved in cellular metabolism and differentiation.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By inhibiting AMPK, this compound suppresses energy-producing processes and promotes energy-consuming processes, leading to altered cellular metabolism . It has been shown to inhibit adipogenic differentiation of mouse 3T3-L1 fibroblasts and reverse the anti-proliferative effect of AMPK signaling in glucose-deprived mouse neural stem cells . Furthermore, this compound promotes cardiomyogenesis in embryonic stem cells by inhibiting BMP signaling, resulting in increased differentiation of cardiomyocytes . These effects demonstrate the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules and subsequent inhibition of enzyme activity. This compound binds to the ATP-binding site of AMPK, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to decreased AMPK activity and altered metabolic processes. Additionally, this compound inhibits BMP signaling by binding to BMP type I receptors, preventing the phosphorylation of Smad 1/5/8 and subsequent activation of target genes . These molecular interactions highlight the compound’s ability to modulate key signaling pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable and effective in inhibiting AMPK and BMP signaling over extended periods . Prolonged exposure to this compound may lead to compensatory mechanisms and altered cellular responses. For example, continuous inhibition of AMPK by this compound can result in increased reactive oxygen species production and apoptosis in certain cell types . These temporal effects highlight the importance of considering the duration of this compound treatment in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low micromolar concentrations, this compound effectively inhibits BMP and vascular endothelial growth factor (VEGF) signaling in zebrafish and mammalian cells . Higher doses of this compound can lead to toxic effects and adverse outcomes. For example, high doses of this compound have been shown to induce apoptosis and inhibit tumor cell proliferation through mechanisms independent of the AMPK pathway . These dosage-dependent effects underscore the importance of optimizing this compound concentrations in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of AMPK. By inhibiting AMPK, this compound disrupts energy homeostasis and alters metabolic flux . This inhibition affects processes such as glucose uptake, fatty acid oxidation, and glycolysis, leading to changes in metabolite levels and cellular energy balance . Additionally, this compound’s inhibition of BMP signaling can impact metabolic pathways involved in cellular differentiation and development . These interactions highlight the compound’s role in modulating metabolic pathways and cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. As a cell-permeable compound, this compound can readily enter cells and interact with intracellular targets . It is known to bind to specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound’s localization and accumulation within specific cellular compartments can influence its activity and function . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that this compound can localize to various cellular compartments, including the cytoplasm and nucleus . In the cytoplasm, this compound interacts with AMPK and BMP receptors, inhibiting their activity and downstream signaling . Additionally, this compound can translocate to the nucleus, where it may influence gene expression and transcriptional regulation . These subcellular localization patterns highlight the compound’s ability to modulate cellular processes at multiple levels.
Preparation Methods
Reaction Conditions: Unfortunately, precise reaction conditions for its synthesis are not widely documented.
Industrial Production: Dorsomorphin is primarily used in research settings, and industrial-scale production methods are not established.
Chemical Reactions Analysis
Reactivity: Dorsomorphin does not undergo extensive chemical transformations. it is essential to note that it selectively inhibits BMP receptors, affecting downstream signaling pathways.
Common Reagents and Conditions:
Major Products: this compound itself is the primary product, and its inhibitory effects on AMPK and BMP receptors are the key outcomes.
Scientific Research Applications
Chemistry: Researchers use Dorsomorphin to study cellular processes related to AMPK and BMP signaling pathways.
Biology: It plays a crucial role in stem cell differentiation, autophagy modulation, and inflammation control.
Medicine: this compound’s impact on cellular pathways makes it relevant for drug discovery and potential therapeutic applications.
Industry: While not directly used in industry, its insights contribute to understanding cellular regulation.
Comparison with Similar Compounds
Uniqueness: Dorsomorphin’s selectivity for AMPK and BMP receptors sets it apart.
Similar Compounds: While this compound is unique, related compounds include (which activates autophagy) and other AMPK inhibitors.
Properties
IUPAC Name |
6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVYDAKJHETMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006988 | |
Record name | Dorsomorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401006988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866405-64-3 | |
Record name | Dorsomorphin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866405-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dorsomorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866405643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorsomorphin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorsomorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401006988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DORSOMORPHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10K52CIC1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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